molecular formula C12H15NO2 B12508071 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

Cat. No.: B12508071
M. Wt: 205.25 g/mol
InChI Key: NHCHOCDSGYNNIS-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group and a phenol group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylphenol with an appropriate oxazoline precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenol derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The phenol group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
  • 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
  • 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol

Uniqueness

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3

InChI Key

NHCHOCDSGYNNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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